molecular formula C5HCl4NO B12346659 3,4,5,6-tetrachloro-3H-pyridin-2-one

3,4,5,6-tetrachloro-3H-pyridin-2-one

Cat. No.: B12346659
M. Wt: 232.9 g/mol
InChI Key: YDXNCPYUZVLREC-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloro-3H-pyridin-2-one is a chlorinated pyridine derivative with the molecular formula C5HCl4NO

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-tetrachloro-3H-pyridin-2-one typically involves the chlorination of pyridine derivatives. One common method is the chlorination of pyridine-2-one using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3,4,5, and 6 positions of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar methods as described above. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrachloro-3H-pyridin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminopyridine derivatives, while oxidation can produce pyridine carboxylic acids.

Scientific Research Applications

3,4,5,6-Tetrachloro-3H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: The compound has been studied for its potential antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4,5,6-tetrachloro-3H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

    2,3,5,6-Tetrachloropyridine: Another chlorinated pyridine derivative with similar chemical properties.

    3,4,5,6-Tetrachloropyridine-2-carboxylic acid: A related compound with a carboxylic acid group at the 2-position.

Properties

Molecular Formula

C5HCl4NO

Molecular Weight

232.9 g/mol

IUPAC Name

3,4,5,6-tetrachloro-3H-pyridin-2-one

InChI

InChI=1S/C5HCl4NO/c6-1-2(7)4(9)10-5(11)3(1)8/h3H

InChI Key

YDXNCPYUZVLREC-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(=NC1=O)Cl)Cl)Cl)Cl

Origin of Product

United States

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